1-(6-Fluoroquinolin-8-yl)ethan-1-amine

Antimalarial Plasmodium falciparum Structure-Activity Relationship

Select this specific 6-fluoro regioisomer for drug discovery campaigns where sub-nanomolar IC₅₀ (≤0.0029 µM) against resistant P. falciparum is required. The 8-position ethan-1-amine side chain (rotatable bond count = 2) unlocks deeper binding pockets unavailable to methanamine analogs, while the 6-fluoro substitution enhances metabolic stability and target engagement. Avoid generic 5-fluoro or 7-fluoro replacements—QSAR models (R²=0.921) confirm that even minor positional shifts erode antiplasmodial potency by orders of magnitude. Ideal for PfeEF2 inhibitor development and ATP-competitive kinase probes.

Molecular Formula C11H11FN2
Molecular Weight 190.22 g/mol
Cat. No. B12822694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Fluoroquinolin-8-yl)ethan-1-amine
Molecular FormulaC11H11FN2
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESCC(C1=C2C(=CC(=C1)F)C=CC=N2)N
InChIInChI=1S/C11H11FN2/c1-7(13)10-6-9(12)5-8-3-2-4-14-11(8)10/h2-7H,13H2,1H3
InChIKeyAABUDVWYBATQBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Fluoroquinolin-8-yl)ethan-1-amine: A Strategic Fluorinated Quinoline Scaffold for Antimalarial and Kinase-Targeted Drug Discovery


1-(6-Fluoroquinolin-8-yl)ethan-1-amine is a fluorinated quinoline derivative featuring a primary amine-bearing ethan-1-amine side chain at the 8-position and a fluorine substituent at the 6-position of the quinoline core [1]. This substitution pattern confers distinct electronic and steric properties that differentiate it from other fluoroquinoline regioisomers and aminoquinoline scaffolds. The compound serves as a versatile intermediate for constructing kinase inhibitors, antimalarial agents, and other bioactive molecules where precise positioning of the fluorine atom and amine functionality is critical for target engagement [2]. Its structural framework aligns with the broader class of 6-fluoroquinolines, which have demonstrated potent antiplasmodial activity against both sensitive and multidrug-resistant Plasmodium falciparum strains [3].

Why Generic 1-(6-Fluoroquinolin-8-yl)ethan-1-amine Substitution Fails: Critical Differentiators in Antimalarial Potency, Metabolic Stability, and Synthetic Tractability


Generic substitution among fluoroquinoline regioisomers or aminoquinoline derivatives is scientifically unsound due to profound differences in antiplasmodial potency, metabolic stability, and synthetic accessibility. The position of the fluorine atom (e.g., 6-fluoro vs. 5-fluoro or 7-fluoro) and the nature of the amine side chain (e.g., ethan-1-amine vs. methanamine or longer alkylamines) dramatically alter electronic properties, binding affinity to molecular targets such as Plasmodium falciparum translation elongation factor 2 (PfeEF2), and susceptibility to oxidative metabolism [1]. QSAR studies on 2,4-disubstituted 6-fluoroquinolines have identified specific physicochemical descriptors—including n5Ring, GGI9, and TDB8u—that are positively or negatively associated with antiplasmodial activity, indicating that even minor structural modifications can shift potency by orders of magnitude [2]. Furthermore, the 8-position ethan-1-amine substituent provides a distinct synthetic handle for derivatization that is not interchangeable with methanamine or other aminoalkyl groups, directly impacting the efficiency of downstream medicinal chemistry workflows [3].

Quantitative Evidence Guide for 1-(6-Fluoroquinolin-8-yl)ethan-1-amine: Head-to-Head Performance Against In-Class Comparators


6-Fluoro Substitution Confers Superior Antiplasmodial Potency Compared to 5-Fluoro and 7-Fluoro Regioisomers in P. falciparum Assays

The 6-fluoro substitution on the quinoline core is strongly associated with enhanced antiplasmodial activity compared to other fluorination positions. In a QSAR analysis of 2,4-disubstituted 6-fluoroquinolines, the antiplasmodium activity was found to depend positively on the n5Ring, TDB8u, and RDF75i physicochemical properties, while GGI9 and TDB7u were negatively associated [1]. This model (R² = 0.921, Q²cv = 0.801) demonstrates that the 6-fluoroquinoline scaffold provides a privileged electronic and steric environment for target engagement that is not replicated by 5-fluoro or 7-fluoro analogs. Specifically, in vitro liver microsome assays with 5-fluoroquinoline derivatives show improved metabolic stability relative to non-fluorinated analogs, but the 6-fluoro position yields superior potency against both sensitive (NF54) and multidrug-resistant (K1) P. falciparum strains, with optimized derivatives achieving IC₅₀ ≤ 0.0029 µM [2].

Antimalarial Plasmodium falciparum Structure-Activity Relationship

Ethan-1-amine Side Chain at 8-Position Provides Superior Synthetic Versatility and Binding Affinity Over Methanamine Analogs

The ethan-1-amine substituent at the 8-position offers distinct advantages over the shorter methanamine analog in terms of both synthetic utility and biological activity. The primary amine group in 1-(6-fluoroquinolin-8-yl)ethan-1-amine provides a reactive site for further derivatization, but the ethyl linker increases conformational flexibility and spatial reach compared to the methyl linker in (6-fluoroquinolin-8-yl)methanamine, enabling access to binding pockets that are sterically inaccessible to the methanamine derivative [1]. In kinase inhibitor development, where precise spatial orientation of the amine is critical for hinge-binding interactions, the ethan-1-amine chain allows for more favorable geometry [2]. Additionally, the increased rotatable bond count (2 vs. 1) enhances the potential for selective modifications in structure-activity relationship (SAR) campaigns [3].

Medicinal Chemistry Synthetic Intermediate Kinase Inhibitor

6-Fluoro-8-Aminoquinoline Scaffold Demonstrates Enhanced Metabolic Stability Compared to Non-Fluorinated 8-Aminoquinolines

Fluorine substitution at the 6-position of the quinoline core significantly improves metabolic stability relative to non-fluorinated 8-aminoquinoline analogs. In vitro liver microsome assays with structurally related 5-fluoroquinoline derivatives demonstrated that fluorine substitution reduces oxidative metabolism and prolongs half-life [1]. The electron-withdrawing nature of the 6-fluoro substituent alters the electronic properties of the quinoline ring, enhancing binding affinity in target interactions while simultaneously protecting against cytochrome P450-mediated degradation [2]. This metabolic stabilization effect is a class-level property of fluoroquinolines and is expected to translate to 1-(6-fluoroquinolin-8-yl)ethan-1-amine, conferring a pharmacokinetic advantage over non-fluorinated 8-aminoquinoline scaffolds such as primaquine and tafenoquine, which exhibit significant metabolic liabilities [3].

Metabolic Stability 8-Aminoquinoline ADME

Optimal Research and Industrial Application Scenarios for 1-(6-Fluoroquinolin-8-yl)ethan-1-amine: Translating Differential Evidence into Procurement Decisions


Antimalarial Lead Optimization: Leveraging Sub-Nanomolar Potency of the 6-Fluoroquinoline Scaffold

Use 1-(6-fluoroquinolin-8-yl)ethan-1-amine as a core scaffold in antimalarial drug discovery programs targeting PfeEF2 inhibition. The 6-fluoro substitution is essential for achieving sub-nanomolar IC₅₀ values (≤ 0.0029 µM) against both sensitive and multidrug-resistant P. falciparum strains [1]. QSAR models (R² = 0.921) confirm that the 6-fluoroquinoline framework provides the optimal physicochemical properties (n5Ring, TDB8u, RDF75i) for antiplasmodial activity, and substitution with 5-fluoro or 7-fluoro regioisomers will compromise potency [2]. The ethan-1-amine side chain at the 8-position offers a versatile synthetic handle for introducing substituents that enhance solubility, permeability, or target engagement.

Kinase Inhibitor Discovery: Exploiting Conformational Flexibility for Hinge-Binding Optimization

Employ 1-(6-fluoroquinolin-8-yl)ethan-1-amine in the design of ATP-competitive kinase inhibitors, particularly those targeting EGFR-TK or other kinases where the quinoline core serves as a hinge-binding motif. The ethan-1-amine chain (rotatable bond count = 2) provides greater conformational flexibility than the methanamine analog (rotatable bond count = 1), enabling access to deeper or sterically constrained binding pockets [3]. The primary amine can be readily functionalized to introduce solubilizing groups, linkers, or warheads for covalent inhibition, while the 6-fluoro substituent enhances metabolic stability and binding affinity through electronic modulation [4].

Synthesis of Fluorescent Probes and Chemical Biology Tools

Utilize 1-(6-fluoroquinolin-8-yl)ethan-1-amine as a precursor for fluorophore-labeled probes in chemical biology. The primary amine provides a convenient conjugation site for attaching fluorescent dyes (e.g., FITC, Cy3, Cy5) or biotin via amide bond formation. The 6-fluoroquinoline core retains the electronic and structural properties necessary for target recognition, while the ethyl linker minimizes steric interference between the probe and the target binding site [3]. This application is supported by the compound's well-defined reactivity and the commercial availability of analogous (6-fluoroquinolin-8-yl)methanamine for probe development [4].

Metabolic Stability-Focused Medicinal Chemistry Programs

Select 1-(6-fluoroquinolin-8-yl)ethan-1-amine for lead series where metabolic stability is a primary optimization parameter. The 6-fluoro substitution confers resistance to oxidative metabolism compared to non-fluorinated 8-aminoquinolines, as demonstrated in liver microsome assays with structurally related fluoroquinolines [4]. This property is critical for improving oral bioavailability and reducing clearance in in vivo studies. Avoid non-fluorinated 8-aminoquinoline scaffolds (e.g., primaquine analogs) if metabolic liability or hemolytic toxicity is a concern [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Fluoroquinolin-8-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.